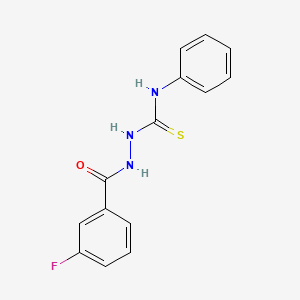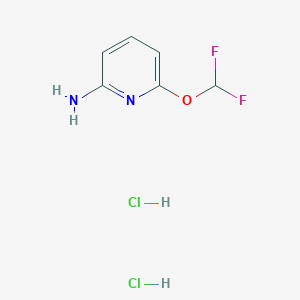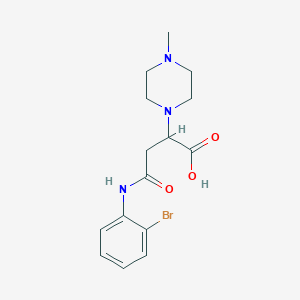
N-(4-(1H-pyrazol-3-yl)phenyl)-2-(2-fluorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(1H-pyrazol-3-yl)phenyl)-2-(2-fluorophenoxy)acetamide is a synthetic organic compound that features a pyrazole ring, a phenyl group, and a fluorophenoxyacetamide moiety
Aplicaciones Científicas De Investigación
N-(4-(1H-pyrazol-3-yl)phenyl)-2-(2-fluorophenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-pyrazol-3-yl)phenyl)-2-(2-fluorophenoxy)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Attachment of the phenyl group: The pyrazole ring is then functionalized with a phenyl group via electrophilic aromatic substitution or cross-coupling reactions such as Suzuki or Heck coupling.
Introduction of the fluorophenoxyacetamide moiety: This step involves the nucleophilic substitution of a fluorophenol derivative with an acetamide precursor, followed by coupling with the pyrazole-phenyl intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(1H-pyrazol-3-yl)phenyl)-2-(2-fluorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-(1H-pyrazol-3-yl)phenyl)-2-(2-chlorophenoxy)acetamide
- N-(4-(1H-pyrazol-3-yl)phenyl)-2-(2-bromophenoxy)acetamide
- N-(4-(1H-pyrazol-3-yl)phenyl)-2-(2-methylphenoxy)acetamide
Uniqueness
N-(4-(1H-pyrazol-3-yl)phenyl)-2-(2-fluorophenoxy)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making them more effective in certain applications.
Propiedades
IUPAC Name |
2-(2-fluorophenoxy)-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2/c18-14-3-1-2-4-16(14)23-11-17(22)20-13-7-5-12(6-8-13)15-9-10-19-21-15/h1-10H,11H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKLAOHJRFNRSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=CC=C(C=C2)C3=CC=NN3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-acetyl-2-methoxyphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide](/img/structure/B2743098.png)

![2-[4-(2-naphthylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid](/img/structure/B2743100.png)

![2-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2743104.png)
![5-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid](/img/structure/B2743106.png)
![4-amino-5-[4-(propan-2-yl)phenoxymethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2743107.png)
![(4-Chlorophenyl)(4-hydroxy-4-{[(4-methylphenyl)sulfanyl]methyl}piperidino)methanone](/img/structure/B2743109.png)




![1-([1,1'-Biphenyl]-2-yloxy)-3-(isobutylamino)propan-2-ol hydrochloride](/img/structure/B2743117.png)
